Cas no 625-36-5 (3-chloropropanoyl chloride)

3-Chloropropanoyl chloride (CAS 625-36-5) is a reactive acyl chloride derivative with the molecular formula C₃H₄Cl₂O. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its high reactivity stems from the presence of both an acyl chloride and a chloroalkyl group, enabling efficient acylation and nucleophilic substitution reactions. The compound is commonly used to introduce the 3-chloropropanoyl moiety into target molecules. Proper handling is essential due to its corrosive nature and sensitivity to moisture. It is typically stored under inert conditions to maintain stability. Its applications include the synthesis of β-chlorinated ketones, esters, and amides.
3-chloropropanoyl chloride structure
3-chloropropanoyl chloride structure
商品名:3-chloropropanoyl chloride
CAS番号:625-36-5
MF:C3H4Cl2O
メガワット:126.9693
MDL:MFCD00000747
CID:39170
PubChem ID:69364

3-chloropropanoyl chloride 化学的及び物理的性質

名前と識別子

    • 3-Chloropropionyl chloride
    • 3-Chloropropanoyl chloride
    • 3-chloro propionic acid chloride
    • 3-chloro-n-propionyl chloride
    • 3-chloro-propanoylchlorid
    • 3-Chloropropinyl chloride
    • 3-Chloropropionyl ch
    • 3-Chloropropionyl chlorode
    • 3-Chlorpropionylchlorid
    • b-Chloropropanoyl chloride
    • Chloropropionyl chloride
    • Propionylchloride, 3-chloro- (6CI,7CI,8CI)
    • (Chloromethyl)acetyl chloride
    • NSC 84180
    • b-Chloropropionic acid chloride
    • b-Chloropropionyl chloride
    • w-Chloropropanoyl chloride
    • w-Chloropropionyl chloride
    • 3-Chloropropionic acid chloride
    • 3-Chloropropionylchloride
    • b-Chloropropanoylchloride
    • Propanoyl chloride, 3-chloro-
    • Propionyl chloride, 3-chloro-
    • beta-Chloropropionyl chloride
    • Propanoylchloride, 3-chloro-
    • .beta.-Chloropropionyl chloride
    • .beta.-Chloropropanoyl chloride
    • .beta.-Chloropropionoyl chloride
    • INUNLMUAPJVRME-UHFFFAOYSA-N
    • 24PO18998I
    • ss-Chloropropionyl Chloride
    • 3-chloropropanoyl chloride
    • MDL: MFCD00000747
    • インチ: 1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2
    • InChIKey: INUNLMUAPJVRME-UHFFFAOYSA-N
    • ほほえんだ: ClC([H])([H])C([H])([H])C(=O)Cl
    • BRN: 635814

計算された属性

  • せいみつぶんしりょう: 125.96400
  • どういたいしつりょう: 125.964
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 2
  • 複雑さ: 52.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.33
  • ゆうかいてん: -32 ºC
  • ふってん: 144°C(lit.)
  • フラッシュポイント: 49 ºC
  • 屈折率: 1.456-1.458
  • PH値: <7 (H2O)
  • すいようせい: はんのう
  • PSA: 17.07000
  • LogP: 1.38070
  • FEMA: 3536
  • ようかいせい: 水に微溶解する。
  • かんど: Moisture Sensitive

3-chloropropanoyl chloride セキュリティ情報

  • 記号: GHS05 GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302,H314,H330
  • 警告文: P260,P280,P284,P305+P351+P338,P310
  • 危険物輸送番号:UN 3390 6.1/PG 1
  • WGKドイツ:1
  • 危険カテゴリコード: R10;R14;R22;R26;R35
  • セキュリティの説明: S23-S26-S36/37/39-S45-S38-S16-S8
  • 福カードFコード:21
  • RTECS番号:UC3934000
  • 危険物標識: T+
  • ちょぞうじょうけん:Flammables area
  • セキュリティ用語:6.1
  • 包装グループ:I
  • TSCA:Yes
  • 爆発限界値(explosive limit):8.8-20.2%(V)
  • リスク用語:R10; R14; R22; R26; R35
  • 危険レベル:6.1
  • 包装等級:I
  • 危険レベル:6.1
  • 包装カテゴリ:I

3-chloropropanoyl chloride 税関データ

  • 税関コード:29159080
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

3-chloropropanoyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014201-100g
3-chloropropanoyl chloride
625-36-5 95%
100g
¥95 2024-05-22
Enamine
EN300-20450-2.5g
3-chloropropanoyl chloride
625-36-5 93%
2.5g
$25.0 2023-09-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014201-500g
3-chloropropanoyl chloride
625-36-5 95%
500g
¥287 2024-05-22
Life Chemicals
F2190-0034-0.5g
3-chloropropanoyl chloride
625-36-5 95%+
0.5g
$19.0 2023-09-06
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0351559423- 500g
3-chloropropanoyl chloride
625-36-5 98%(GC)
500g
¥ 717.6 2021-05-18
TRC
C380600-25g
3-Chloropropionyl Chloride
625-36-5
25g
$ 98.00 2023-09-08
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001905-25g
3-Chloropropionyl Chloride
625-36-5 >95%
25g
¥40.0 2023-09-15
TRC
C380600-5g
3-Chloropropionyl Chloride
625-36-5
5g
$ 58.00 2023-09-08
Life Chemicals
F2190-0034-1g
3-chloropropanoyl chloride
625-36-5 95%+
1g
$21.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C285A-500g
3-chloropropanoyl chloride
625-36-5 98%
500g
¥465.0 2022-05-30

3-chloropropanoyl chloride 関連文献

3-chloropropanoyl chlorideに関する追加情報

Professional Introduction to 3-Chloropropanoyl Chloride (CAS No. 625-36-5)

3-Chloropropanoyl chloride, with the chemical formula C₃H₃Cl₂O, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 625-36-5, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The reactivity of the chloroacetyl group makes it a valuable tool for medicinal chemists and researchers exploring novel drug candidates.

The structure of 3-chloropropanoyl chloride consists of a propanoyl group substituted with a chlorine atom at the third carbon position. This structural feature imparts unique chemical properties that facilitate its use in diverse synthetic pathways. The presence of both a carbonyl group and a reactive chlorine atom allows for nucleophilic substitution reactions, making it an excellent building block for constructing more complex molecules.

In recent years, 3-chloropropanoyl chloride has been extensively studied for its role in the synthesis of peptides and peptidomimetics. The ability to introduce this moiety into peptide chains has opened new avenues for developing bioactive peptides with enhanced stability and bioavailability. Researchers have leveraged its reactivity to create novel peptidomimetics that mimic the biological activity of natural peptides while avoiding their limitations, such as rapid degradation in vivo.

One of the most notable applications of 3-chloropropanoyl chloride is in the synthesis of antiviral and anticancer agents. The chloroacetyl group can be readily incorporated into drug molecules to enhance their binding affinity to target proteins. For instance, studies have shown that derivatives of 3-chloropropanoyl chloride can be used to develop inhibitors of viral proteases, which are critical enzymes in the replication cycle of many viruses. These inhibitors have shown promise in preclinical trials as potential treatments for viral infections.

Moreover, 3-chloropropanoyl chloride has found utility in the development of kinase inhibitors, which are widely used in the treatment of various cancers. By modifying existing kinase inhibitors with this moiety, researchers have been able to improve their selectivity and potency. The chloroacetyl group can be strategically positioned within the kinase inhibitor structure to enhance interactions with specific residues on the target enzyme, thereby increasing the efficacy of the drug.

The compound's reactivity also extends to its use in polymer chemistry. 3-Chloropropanoyl chloride can be polymerized or used as a monomer to create novel polymers with specific properties. These polymers find applications in various industries, including pharmaceuticals, where controlled-release formulations are essential for improving drug delivery systems. The ability to modify polymer backbones with functional groups like chloroacetyl allows for fine-tuning of polymer properties, making them suitable for targeted drug delivery applications.

Recent advancements in green chemistry have also highlighted the importance of 3-chloropropanoyl chloride as a sustainable building block. Researchers are exploring methods to minimize waste and improve yields in reactions involving this compound. For instance, catalytic methods have been developed to enhance the efficiency of nucleophilic substitution reactions, reducing the need for harsh conditions and minimizing byproduct formation. These efforts align with broader trends in sustainable chemistry aimed at reducing environmental impact while maintaining high productivity.

The pharmaceutical industry continues to rely on 3-chloropropanoyl chloride for its versatility in drug discovery and development. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) underscores its importance in modern medicine. As new synthetic methodologies are developed, the applications of this compound are expected to expand further, offering new opportunities for therapeutic innovation.

In conclusion, 3-chloropropanoyl chloride (CAS No. 625-36-5) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists alike. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical innovation.

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